molecular formula C21H16BrFN4O3 B2880327 N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923121-86-2

N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2880327
CAS No.: 923121-86-2
M. Wt: 471.286
InChI Key: PDKGIISEWIUBHR-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H16BrFN4O3 and its molecular weight is 471.286. The purity is usually 95%.
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Biological Activity

N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (CAS Number: 923121-86-2) is a compound of significant interest due to its potential biological activities. This article reviews the available data on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound's molecular formula is C21H16BrFN4O3C_{21}H_{16}BrFN_{4}O_{3}, with a molecular weight of 471.3 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC21H16BrFN4O3
Molecular Weight471.3 g/mol
CAS Number923121-86-2

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance:

  • Cytotoxicity : The compound has been evaluated against various cancer cell lines. In vitro tests showed significant cytotoxic effects with IC50 values comparable to those of established anticancer agents. For example, similar compounds demonstrated IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at specific phases, contributing to its cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituent Effects : Variations in the phenyl groups and the presence of halogens (such as bromine and fluorine) have been linked to enhanced activity against specific cancer cell lines. For example, the introduction of a fluorine atom in the para position has been associated with increased potency in certain analogs .

Case Studies and Experimental Findings

Several case studies have highlighted the compound's potential:

  • In Vitro Studies : A series of derivatives were synthesized and tested for their antiproliferative activities against human cancer cell lines. Compounds exhibiting similar structural features showed promising results in inhibiting cell proliferation and inducing apoptosis .
  • Molecular Docking Studies : Computational analyses have provided insights into the binding interactions between the compound and target proteins involved in cancer progression. These studies indicate favorable binding affinities that correlate with observed biological activities .

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrFN4O3/c1-11-9-12(22)3-8-16(11)24-19(28)15-10-26(2)18-17(15)25-21(30)27(20(18)29)14-6-4-13(23)5-7-14/h3-10H,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKGIISEWIUBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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